

Application Notes and Protocols for the Purification of Solasonine Using Column Chromatography

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Compound of Interest

Compound Name: Solasonine

Cat. No.: B1682107

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Introduction

Solasonine is a naturally occurring glycoalkaloid found in various species of the *Solanum* genus, such as *Solanum nigrum* and *Solanum linnaeanum*. It is a glycoside of solasodine and has garnered significant interest in the pharmaceutical industry due to its potential therapeutic applications, including anticancer and anti-inflammatory properties. The purification of **solasonine** from plant extracts is a critical step for its pharmacological evaluation and potential drug development. Column chromatography is a widely employed and effective technique for the isolation and purification of **solasonine** from complex plant extracts.

This document provides a detailed protocol for the purification of **solasonine** using silica gel column chromatography. It covers the entire workflow from the initial extraction of the crude glycoalkaloid mixture from plant material to the final purification and analysis of **solasonine**.

Physicochemical Properties of Solasonine

A thorough understanding of the physicochemical properties of **solasonine** is essential for developing an effective purification strategy.

Property	Value
Molecular Formula	C45H73NO16
Molecular Weight	884.06 g/mol [1]
Appearance	White crystalline powder
Solubility	Soluble in hot ethanol and hot dioxane; slightly soluble in hot water and dilute acetic acid; insoluble in chloroform and ether. [2]

Experimental Protocols

Part 1: Extraction of Crude Glycoalkaloids

This protocol describes the extraction of a crude mixture of glycoalkaloids, including **solasonine**, from dried plant material.

Materials and Reagents:

- Dried and powdered plant material (e.g., berries of *Solanum linnaeanum*)
- 90% Ethanol
- 10% Acetic acid solution
- Ammonium hydroxide solution
- Beakers and flasks
- Filtration apparatus (e.g., Buchner funnel and filter paper)
- Rotary evaporator

Procedure:

- Maceration: Weigh 100 g of dried and powdered plant material and place it in a large beaker. Add a 10-fold volume of 90% ethanol (1000 mL) and stir for 3 hours at room temperature.

- **Filtration:** Filter the mixture through a Buchner funnel to separate the extract from the plant residue.
- **Repeat Extraction:** Repeat the extraction process on the plant residue two more times with fresh 90% ethanol to ensure maximum recovery of the glycoalkaloids.
- **Concentration:** Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator until a syrupy consistency is obtained.
- **Acidification:** Dissolve the concentrated extract in 10% acetic acid solution.
- **Precipitation:** Basify the acidic solution by the dropwise addition of ammonium hydroxide solution until a precipitate is formed.
- **Collection of Crude Alkaloids:** Collect the precipitate by filtration, wash it with distilled water, and dry it in a desiccator. This dried precipitate is the crude glycoalkaloid extract.

Part 2: Purification of Solasonine by Silica Gel Column Chromatography

This protocol details the separation of **solasonine** from the crude glycoalkaloid extract using silica gel column chromatography.

Materials and Reagents:

- Crude glycoalkaloid extract
- Silica gel (for column chromatography, 60-120 mesh)
- Chloroform
- Methanol
- Glass column for chromatography
- Cotton wool
- Sand (acid-washed)

- Collection tubes
- Thin Layer Chromatography (TLC) plates (silica gel coated)
- TLC developing chamber
- Visualizing agent for TLC (e.g., 30% sulfuric acid in methanol, followed by heating)

Procedure:

- Column Preparation:
 - Secure a glass column in a vertical position. Place a small plug of cotton wool at the bottom of the column.
 - Add a thin layer of sand over the cotton plug.
 - Prepare a slurry of silica gel in chloroform. Pour the slurry into the column and allow it to pack uniformly without any air bubbles.
 - Add another thin layer of sand on top of the packed silica gel.
 - Equilibrate the column by passing chloroform through it until the silica bed is stable.
- Sample Loading:
 - Dissolve the crude glycoalkaloid extract in a minimal amount of the initial mobile phase (chloroform).
 - Alternatively, for samples not readily soluble, perform a dry loading by adsorbing the extract onto a small amount of silica gel, drying it, and then carefully adding the dried powder to the top of the column.
- Elution:
 - Begin the elution with 100% chloroform.

- Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in chloroform. A suggested gradient is as follows:
 - 100% Chloroform
 - Chloroform:Methanol (99:1)
 - Chloroform:Methanol (98:2)
 - Chloroform:Methanol (95:5)
 - Chloroform:Methanol (90:10)
 - Chloroform:Methanol (80:20)
 - Continue with a step-wise or linear gradient as determined by preliminary TLC analysis of the crude extract. One study utilized an isocratic elution with chloroform:methanol:water (61:32:7) for the separation of **solasonine** and solamargine.
[\[3\]](#)
- Fraction Collection:
 - Collect the eluate in small, numbered fractions (e.g., 10-20 mL each) in collection tubes.
- Fraction Monitoring by TLC:
 - Monitor the collected fractions using TLC to identify those containing **solasonine**.
 - Spot a small amount of each fraction onto a TLC plate.
 - Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol:water, 61:32:7).
 - Visualize the spots by spraying with 30% sulfuric acid in methanol and heating.
 - The R_f value for **solasonine** is approximately 0.42-0.43 in this system.[\[4\]](#)
 - Combine the fractions that show a pure spot corresponding to the **solasonine** standard.

- Isolation of Pure **Solasonine**:
 - Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified **solasonine**.

Part 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is for the analysis of the purity of the obtained **solasonine**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile and a buffer such as ammonium acetate or phosphoric acid solution. A reported mobile phase is acetonitrile and 2% phosphoric acid solution (22:78 v/v).^[5]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 205 nm.^[5]
- Injection Volume: 20 μ L.

Procedure:

- Standard Preparation: Prepare a standard solution of **solasonine** of known concentration in the mobile phase.
- Sample Preparation: Dissolve a small, accurately weighed amount of the purified **solasonine** in the mobile phase.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

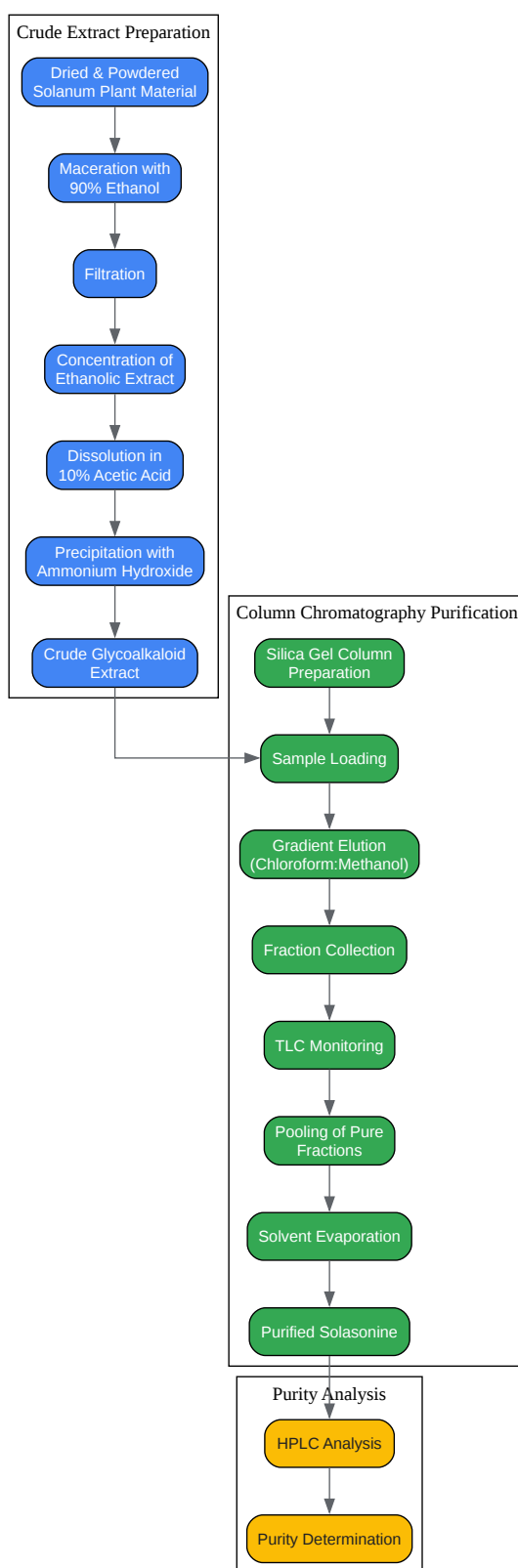
- **Purity Assessment:** Determine the purity of the sample by comparing the peak area of **solasonine** with the total area of all peaks in the chromatogram.

Data Presentation

The following table summarizes the quantitative data from a study on the isolation of **solasonine** from *Solanum linnaeanum* berries.

Parameter	Value	Reference
Starting Material (Dried Berries)	81.67 g	[4] [6]
Yield of Purified Solasonine	37.1 mg	[4] [6]
Yield of Solamargine	56.2 mg	[4] [6]
Yield of Mixed Solasonine and Solamargine	92.3 mg	[4] [6]

Experimental Workflow Diagram



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Caption: Workflow for the extraction and purification of **solasonine**.

Conclusion

The protocol described in this application note provides a comprehensive guide for the successful isolation and purification of **solasonine** from plant sources using column chromatography. The combination of a robust extraction method, optimized column chromatography parameters, and diligent monitoring of fractions is key to obtaining high-purity **solasonine**. The final purity of the compound should be confirmed using a validated analytical technique such as HPLC. This purified **solasonine** can then be utilized for further research and development in the pharmaceutical field.

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